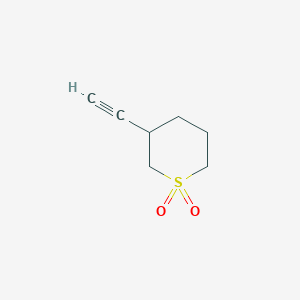

3-Ethynylthiane 1,1-dioxide

Description

3-Ethynylthiane 1,1-dioxide is a four-membered cyclic sulfone featuring an ethynyl (-C≡CH) substituent at the 3-position.

Properties

IUPAC Name |

3-ethynylthiane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2S/c1-2-7-4-3-5-10(8,9)6-7/h1,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBRRAZAQSKLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138022-33-8 | |

| Record name | 3-ethynylthiane 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynylthiane 1,1-dioxide typically involves the oxidation of thietane derivatives. One common method includes the oxidation of thietane with hydrogen peroxide in the presence of a tungstate catalyst. The reaction is carried out at low temperatures (0-10°C) to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethynylthiane 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group back to sulfide.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Ethynylthiane 1,1-dioxide has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals.

Medicine: Some derivatives exhibit biological activity, making them candidates for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethynylthiane 1,1-dioxide involves its interaction with various molecular targets. The compound can act on serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission pathways. It does not affect neuronal reuptake of monoamines or monoamine oxidase. The mechanism is likely due to the stimulation of serotonergic 5HT1A-receptors and/or blockade of 5HT2A/2C-receptors and/or α2-adrenergic receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences

Key Observations:

Ring Size and Stability :

- Four-membered rings (thietane/thiazetidine) exhibit higher ring strain compared to five- or six-membered analogs (e.g., dihydrothiophene or benzothiazine derivatives). This strain enhances reactivity in ring-opening or cycloaddition reactions .

- Thiazetidine derivatives (e.g., 3-acetoxy-1,2-thiazetidine 1,1-dioxide) are moisture-sensitive and hydrolyze to sulfonic acids, limiting their utility in aqueous environments . In contrast, thietane 1,1-dioxides (e.g., 3-chlorothiete) show greater stability under similar conditions .

- Chloro Group: In 3-chlorothiete 1,1-dioxide, the chloro substituent acts as a leaving group, facilitating nucleophilic substitution reactions to generate 3-alkoxy or 3-aryl derivatives .

Table 2: Comparative Reactivity

Key Findings:

- Cycloaddition Reactions: Both 3-chlorothiete and 3-ethynylthiane 1,1-dioxides can act as dienophiles in Diels-Alder reactions, but the ethynyl group may enable additional copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

- Bromination : Dihydrothiophene derivatives (e.g., 2,5-dihydrothiophene 1,1-dioxide) undergo bromination at the double bond, but the position (C3 vs. C2) depends on conjugation with the sulfone group .

Biological Activity

3-Ethynylthiane 1,1-dioxide, also known as N-199/1, is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique ethynyl group attached to a thiane ring with a dioxide functionality. Its chemical formula is C₅H₆O₂S, and it has a molecular weight of approximately 146.17 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The primary targets of this compound include:

- Serotonergic System : It stimulates serotonergic 5HT1A receptors while blocking 5HT2A/2C receptors.

- Noradrenergic System : It interacts with α2-adrenergic receptors.

- Dopaminergic System : It may influence dopaminergic neurotransmission.

- Cholinergic System : The compound also affects cholinergic pathways, contributing to its overall pharmacological profile.

Antidepressant Activity

Research indicates that this compound exhibits significant antidepressant properties. In various neuropharmacological tests, it has demonstrated efficacy comparable to established antidepressants. The compound's ability to modulate neurotransmitter systems suggests a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs).

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Depression Models : In animal models of depression, administration of this compound resulted in reduced immobility time in forced swim tests, indicating antidepressant-like effects.

- Neurotransmitter Level Assessment : Analysis of brain tissue showed increased levels of serotonin and norepinephrine following treatment with the compound, supporting its role in enhancing mood and cognitive function.

Pharmacokinetics

This compound is predicted to have favorable pharmacokinetic properties according to Lipinski's Rule of Five. This includes:

- Molecular Weight : Below 500 g/mol

- LogP : Optimal lipophilicity for membrane permeability

- Hydrogen Bond Donors/Acceptors : Suitable balance for solubility and absorption.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 3-Cyanothiete 1,1-dioxide | Thietane derivative | Antidepressant |

| 3-Substituted Thietane-1,1-dioxides | Thietane derivative | Varying antidepressant activity |

Scientific Research Applications

The compound has diverse applications in scientific research:

- Medicinal Chemistry : As a building block for synthesizing new pharmaceuticals.

- Biological Studies : Investigating its effects on neurotransmitter systems.

- Industrial Applications : Potential use in the production of specialty chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.